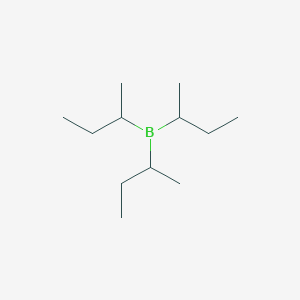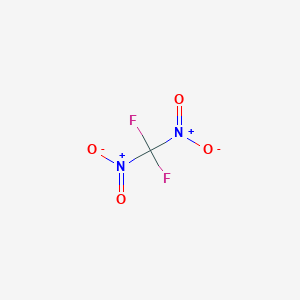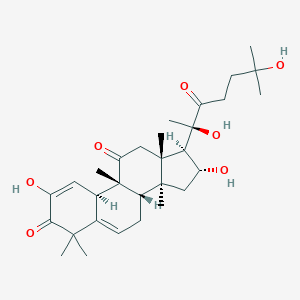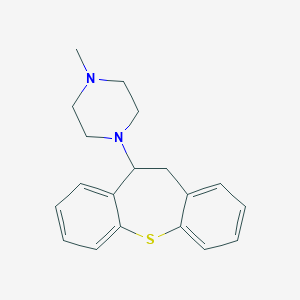![molecular formula C22H21NO2 B074007 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- CAS No. 802-49-3](/img/structure/B74007.png)
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, also known as MPA, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is a fluorescent molecule that can bind to proteins and nucleic acids through non-covalent interactions. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to these biomolecules can induce changes in their conformation and function, which can be detected through changes in fluorescence intensity and wavelength. The mechanism of action of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited state donor molecule to an acceptor molecule through dipole-dipole interactions.
Biochemische Und Physiologische Effekte
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have minimal toxicity and low reactivity towards biological molecules, making it a suitable tool for biochemical and physiological studies. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to proteins and nucleic acids can induce changes in their conformation and function, which can be used to study their structure and function. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its high sensitivity and selectivity for biomolecules, low toxicity and reactivity towards biological molecules, and its potential applications in various fields. However, the limitations of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its relatively high cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for research on 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, including the development of new synthesis methods for improved yields and purity, the exploration of new applications in the fields of materials science and biotechnology, and the development of new drugs for the treatment of various diseases. Additionally, the use of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in combination with other fluorescent probes and imaging techniques can provide new insights into the structure and function of biomolecules.
Synthesemethoden
The synthesis of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- can be achieved through a multi-step process that involves the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-. The purity of the final product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has also been used as a building block for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has shown promising results in the development of new materials for electronic and optical applications.
Eigenschaften
CAS-Nummer |
802-49-3 |
|---|---|
Produktname |
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- |
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-(4-methoxyanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(24)18-10-6-3-7-11-18/h2-15,21,23H,16H2,1H3 |
InChI-Schlüssel |
RSHMLORPKHFOAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



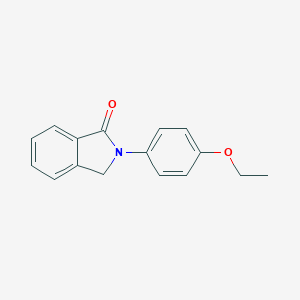
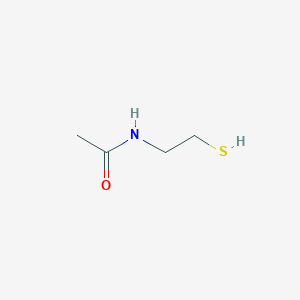
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
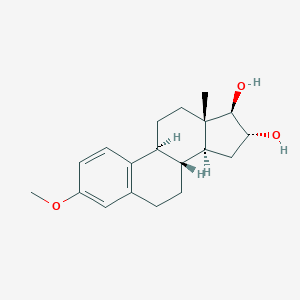
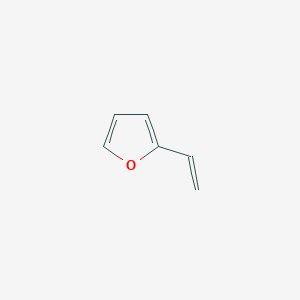
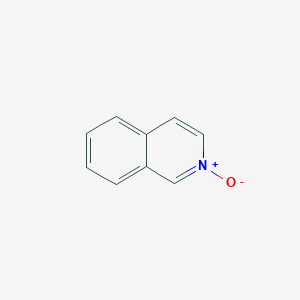
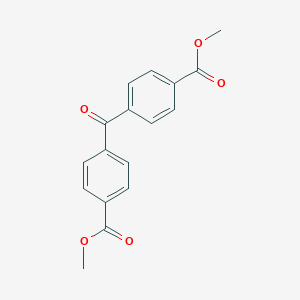
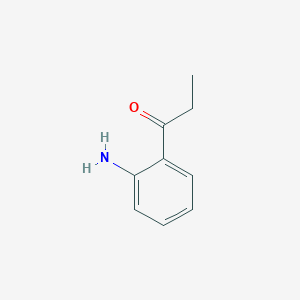
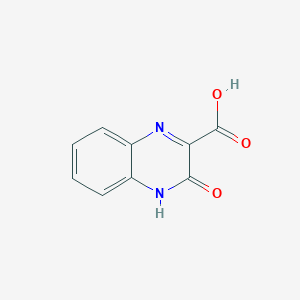
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
